molecular formula C25H26FN3O5 B607458 Firuglipel CAS No. 1371591-51-3

Firuglipel

Cat. No. B607458
M. Wt: 467.5
InChI Key: LRXRIKVDAVVQCP-QKKBWIMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Firuglipel is an orally available and selective agonist of GPR119 . It increases intracellular cAMP in a concentration-dependent manner in rat, human, and mouse GPR119-expressing Chinese hamster ovary (CHO)-K1 cells . Firuglipel upregulates glucagon-like peptide-1, enhances glucose-dependent insulin secretion, and improves glucose homeostasis in type 2 diabetic rats .


Physical And Chemical Properties Analysis

Firuglipel has a molecular weight of 467.49 and its molecular formula is C25H26FN3O5 . It is a solid substance and its solubility in DMSO is 100 mg/mL (ultrasonic) .

Scientific Research Applications

  • Firuglipel (DS-8500a) is an orally available GPR119 agonist synthesized by DAIICHI SANKYO CO., LTD. It has been shown to have higher intrinsic activity in producing intracellular cAMP in human GPR119 expressing cells compared to other GPR119 agonists. This characteristic correlates with the level of agonist conformer present and may contribute to its effectiveness in T2DM treatment. Firuglipel's pharmacological profile, including comparisons with dipeptidyl peptide-4 (DPP-4) inhibitors, demonstrates its potential clinical value as a next-generation anti-diabetic therapy (Matsumoto, Yoshitomi, & Shimada, 2018).

Safety And Hazards

Firuglipel is intended for research use only and is not for human or veterinary use . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If inhaled, the person should be moved to fresh air . If ingested, the mouth should be washed out with water .

Future Directions

Firuglipel is currently in the research phase and is not yet approved for use . It has been studied for its potential in treating type 2 diabetes mellitus . The future of Firuglipel lies in further clinical trials and studies to establish its efficacy and safety profile .

properties

IUPAC Name

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIKVDAVVQCP-SPLOXXLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firuglipel

CAS RN

1371591-51-3
Record name Firuglipel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRUGLIPEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
K Matsumoto, T Yoshitomi, T Shimada - Nihon Yakurigaku zasshi …, 2018 - europepmc.org
… Firuglipel had a higher intrinsic activity (IA) of the production of intracellular cAMP in human … from other GPR119 agonists, we compared firuglipel with dipeptidyl peptide-4 (DPP-4) …
Number of citations: 4 europepmc.org
Z Pengxiang, Z Lin, M Lu, H Qian, W Gaoxiang… - Chinese General …, 2022 - chinagp.net
… MATSUMOTO 等[35]研究发现, Firuglipel 可通过促进 L 细胞和 β … ,Firuglipel 均显示出显 著的降糖效果,并可以显著降低总胆固醇,低密度脂蛋白胆 固醇和三酰甘油水平[36-37].此外,Firuglipel …
Number of citations: 1 www.chinagp.net
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 5 apps.who.int
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 1 apps.who.int
AJM Araújo, AV Barbosa, FH da Silva… - Different Profiles Of …, 2021 - books.google.com
… The role of pharmacology to produce firuglipel (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, v. …
Number of citations: 3 sc.panda985.com
YR Cho, HJ Kim, SY Park, HJ Ko… - American Journal …, 2007 - journals.physiology.org
As a new mouse model of obesity-induced diabetes generated by combining quantitative trait loci from New Zealand Obese (NZO/HlLt) and Nonobese Nondiabetic (NON/LtJ) mice, …
Number of citations: 61 journals.physiology.org
张鹏翔, 曾霖, 孟璐, 黄倩, 王高祥, 刘德亮 - 中国全科医学, 2022 - chinagp.net
… MATSUMOTO 等[35]研究发现, Firuglipel 可通过促进L 细胞和β … 中,Firuglipel 均显示出显 著的降糖效果,并可以显著降低总胆固醇,低密度脂蛋白胆 固醇和三酰甘油水平[36-37].此外,Firuglipel …
Number of citations: 2 www.chinagp.net
松本康嗣, 吉富智美, 島田多堅 - 日本薬理学雑誌, 2018 - jstage.jst.go.jp
… Firuglipel had a higher intrinsic activity (IA) of the production of intracellular cAMP in human … from other GPR119 agonists, we compared firuglipel with dipeptidyl peptide-4 (DPP-4) …
Number of citations: 2 www.jstage.jst.go.jp
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2016 - prescrire.org
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 12 www.prescrire.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.